Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride
CAS No.: 51024-63-6
Cat. No.: VC18423522
Molecular Formula: C17H18ClFN2O
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51024-63-6 |
|---|---|
| Molecular Formula | C17H18ClFN2O |
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 2-fluoro-N-(2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-5-yl)benzamide;chloride |
| Standard InChI | InChI=1S/C17H17FN2O.ClH/c1-20-10-9-13-12(11-20)5-4-8-16(13)19-17(21)14-6-2-3-7-15(14)18;/h2-8H,9-11H2,1H3,(H,19,21);1H |
| Standard InChI Key | VIAGVJQANYOLAO-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+]1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3F.[Cl-] |
Introduction
Structural and Chemical Characterization
Core Architecture and Substituent Analysis
Isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride features a tetrahydroisoquinoline scaffold, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The 2-fluorobenzamido group at the 5-position introduces steric and electronic effects, while the methyl group at the 2-position enhances conformational stability . The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies .
Table 1: Key Structural Features and Functional Roles
| Position | Substituent | Role |
|---|---|---|
| 2 | Methyl | Stabilizes ring conformation; modulates lipophilicity |
| 5 | 2-Fluorobenzamido | Enhances binding affinity via halogen bonding |
| Nitrogen | Hydrochloride salt | Improves solubility and bioavailability |
Pharmacological Properties and Mechanisms
Antimicrobial Activity
Studies on structurally analogous THIQ derivatives demonstrate broad-spectrum antimicrobial effects. For example, piperidinyl tetrahydrothienoisoquinolines exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli . The fluorine substituent in isoquinoline, 1,2,3,4-tetrahydro-5-(2-fluorobenzamido)-2-methyl-, hydrochloride likely enhances membrane penetration via increased lipophilicity, disrupting bacterial cell wall synthesis .
Bromodomain Inhibition
Bivalent tetrahydroisoquinolinones show nanomolar affinity for BET bromodomains (e.g., BRD4: Kd = 0.095 nM) . The 2-fluorobenzamido group may stabilize inhibitor-protein interactions through halogen bonding with histidine residues, while the methyl group reduces rotational freedom, optimizing binding geometry .
Table 2: Comparative Binding Affinities of THIQ Derivatives
| Compound | BRD4 Kd (nM) | BRDT Kd (nM) |
|---|---|---|
| Monovalent methylisoquinoline | 335 ± 78 | 875 ± 177 |
| Bivalent methylisoquinoline | 0.095 ± 0.036 | 0.089 ± 0.044 |
Structure-Activity Relationship (SAR) Studies
Role of Halogen Substituents
Fluorine at the ortho position of the benzamido group maximizes binding affinity due to its electronegativity and optimal van der Waals radius. Comparative studies show that 2-fluorobenzamido derivatives exhibit 5-fold higher activity than 3-fluoro analogs .
Impact of Methylation
Methylation at the 2-position reduces ring puckering, favoring planar conformations that enhance interactions with hydrophobic protein pockets. This modification improves IC50 values by up to 50% in kinase inhibition assays .
Comparative Analysis with Related Compounds
Analogous THIQ Derivatives
5-(2-Iodobenzamido)-1,2,3,4-tetrahydroisoquinoline: Substituting fluorine with iodine increases molecular weight but reduces solubility, limiting in vivo utility .
5-(3-Fluorobenzamido)-1,2,3,4-tetrahydroisoquinoline: Altered fluorine position diminishes halogen bonding efficiency, lowering BRD4 affinity by 30% .
Non-THIQ Fluorinated Compounds
Fluorine-substituted 1,2,4-triazinones demonstrate dual anti-HIV and CDK2 inhibition (IC50 = 3.5 nM) . While structurally distinct, these findings underscore fluorine’s versatility in enhancing therapeutic potency across drug classes.
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